molecular formula C21H20FN3O2 B11191695 N-(2-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

N-(2-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11191695
M. Wt: 365.4 g/mol
InChI Key: WHJMGPNYASSOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ETHYLPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrimidinylacetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Substitution reactions: Introduction of the 4-fluorophenyl and 2-ethylphenyl groups through nucleophilic aromatic substitution.

    Amidation: Formation of the acetamide linkage through an amidation reaction, often using reagents like acetic anhydride or carbodiimides.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.

    Reduction: Reduction of the pyrimidine ring or the fluorophenyl group can lead to various reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce nitro or sulfonyl groups.

Scientific Research Applications

Chemistry

    Catalysis: Compounds like this can be used as ligands in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes, which can be useful in studying biochemical pathways.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in targeting specific diseases or conditions.

Industry

    Agriculture: Possible use as agrochemicals, such as herbicides or pesticides.

    Polymers: Incorporation into polymer structures to modify physical properties.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE would depend on its specific biological target. Generally, it might involve:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interfering with cellular pathways: Modulating signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-ETHYLPHENYL)-2-[2-(4-CHLOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
  • **N-(2-ETHYLPHENYL)-2-[2-(4-BROMOPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s biological activity and chemical properties, such as increasing metabolic stability and altering binding affinity to biological targets.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H20FN3O2/c1-3-15-6-4-5-7-18(15)24-19(26)13-25-20(27)12-14(2)23-21(25)16-8-10-17(22)11-9-16/h4-12H,3,13H2,1-2H3,(H,24,26)

InChI Key

WHJMGPNYASSOAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2C3=CC=C(C=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.